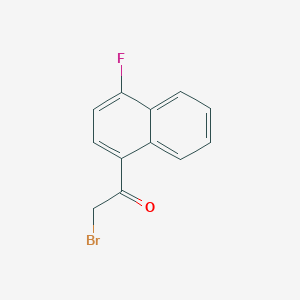

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXQKCHZJABDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282470 | |

| Record name | 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-31-8 | |

| Record name | 388-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis Methods

Bromination of Acetophenone Derivatives

One common method involves the bromination of acetophenone derivatives using N-bromosuccinimide (NBS) under ultrasonic irradiation. This method is notable for its environmentally friendly approach and high yields.

- Reaction Conditions :

- Solvent: PEG-400 and water (1:2)

- Temperature: 80 °C

- Time: 15–20 minutes

Table 1: Reaction Conditions for Bromination

| Reactant | Brominating Agent | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | NBS | PEG-400/water | 80 °C | 15 | 94 |

| 4-Fluoroacetophenone | NBS | PEG-400/water | 80 °C | 15 | 94 |

This method has been shown to yield high purity products with minimal environmental impact due to the use of benign solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various organic compounds, including 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one.

- Reaction Conditions :

- Solvent: Water

- Temperature: Microwave irradiation at 300 W

- Time: Approximately 5 minutes

Table 2: Microwave-Assisted Reaction Conditions

| Reactant | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Water | Microwave (300 W) | ~5 | 82 |

| 4-Fluoroacetophenone | Water | Microwave (300 W) | ~5 | 81 |

This technique significantly reduces reaction times while maintaining high yields, showcasing its efficiency in organic synthesis.

Traditional Reflux Method

A more traditional approach involves refluxing acetophenone derivatives with brominating agents in organic solvents.

- Reaction Conditions :

- Solvent: Ethanol

- Temperature: Reflux

- Time: Up to several hours

Table 3: Reflux Method Conditions

| Reactant | Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acetophenone | Bromine | Ethanol | Reflux | 14 | ~32 |

| Fluoroacetophenone | Bromine | Ethanol | Reflux | 16 | ~30 |

Although this method is less efficient compared to microwave-assisted or ultrasonic methods, it is still widely used due to its simplicity and availability of reagents.

Summary of Findings

The preparation methods for synthesizing this compound vary significantly in terms of efficiency, environmental impact, and reaction conditions. The following points summarize the key findings:

Ultrasonic and Microwave Methods : Both techniques provide high yields in shorter reaction times compared to traditional reflux methods.

Brominating Agents : N-bromosuccinimide is preferred for its selectivity and mild reaction conditions, making it suitable for sensitive substrates.

Environmental Considerations : Methods utilizing PEG and water as solvents align with green chemistry principles, minimizing hazardous waste.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The α-bromo ketone group undergoes S<sub>N</sub>2 reactions with nucleophiles, displacing bromide to form substituted derivatives.

Example Reaction with Thiazoles

- Reagents : Ethyl 2-amino-4-methylthiazole-5-carboxylate

- Conditions : Ethanol, 95°C, 14 hours

- Yield : 32%

- Product : Substituted thiazole derivative (MS: m/z 305.07 [M+H]<sup>+</sup>) .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiazole’s amino group on the electrophilic α-carbon, followed by bromide expulsion.

| Nucleophile | Conditions | Yield | Citation |

|---|---|---|---|

| Thiazole derivatives | Ethanol, 95°C, 14 h | 32% | |

| Imidazopyridazines | Ethanol, reflux, 16 h | 82% |

Elimination Reactions (E2 Mechanism)

The compound participates in bimolecular elimination (E2) under basic conditions, forming α,β-unsaturated ketones.

Key Observations

- Base : Strong bases (e.g., NaOEt, K<sub>3</sub>PO<sub>4</sub>) deprotonate the β-hydrogen, leading to concurrent bromide elimination .

- Steric Effects : The bulky naphthalene ring slows elimination compared to simpler aryl bromides.

Reaction Pathway :

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a leaving group in Suzuki-Miyaura and direct C-H arylation reactions.

C-H Arylation with Heteroarenes

- Catalyst : PdCl(C<sub>3</sub>H<sub>5</sub>)(dppb)

- Conditions : Toluene, 100°C, 12 hours

- Yield : 65% (for thiophene derivatives) .

Example Reaction :

| Substrate | Catalyst | Yield | Citation |

|---|---|---|---|

| Thiophene | PdCl(C<sub>3</sub>H<sub>5</sub>)(dppb) | 65% | |

| Pyridazin-3-ylamine | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | 82% |

Halogen Exchange Reactions

Under specific conditions, bromine can be replaced by chlorine or deuterium.

Deuteration Protocol

- Reagents : Ag<sub>2</sub>CO<sub>3</sub>, D<sub>2</sub>O

- Conditions : Toluene, 100°C, 12 hours

- Yield : 97% .

Mechanism :

Silver carbonate facilitates bromide displacement by deuterium from D<sub>2</sub>O.

Role of Fluorine Substituent

The 4-fluoronaphthalen-1-yl group:

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations

Bromoethanone derivatives are characterized by a bromoacetophenone backbone (2-bromo-1-arylethan-1-one) with substituents on the aryl group. Key analogs include:

Substituent Effects on Physical and Chemical Properties

- Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine and chlorine substituents increase the electrophilicity of the ketone group, enhancing reactivity in nucleophilic substitutions. For example, 2-bromo-1-(4-fluorophenyl)ethan-1-one is a key intermediate in adrenaline-type drug synthesis due to its stability and reactivity .

- Electron-Donating Groups (e.g., -OCH₃): Methoxy groups lower melting points (e.g., 173–176°C for 4-methoxyphenyl derivative ) and improve solubility in polar solvents, facilitating reactions like cyclocondensation .

Biologische Aktivität

2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one, also known by its CAS number 388-31-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₈BrFO and a molecular weight of 267.09 g/mol. Its structure features a bromine atom and a fluorinated naphthalene moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈BrFO |

| Molecular Weight | 267.09 g/mol |

| CAS Number | 388-31-8 |

| Boiling Point | Not available |

| Melting Point | Not available |

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving G-protein coupled receptors (GPCRs). For instance, studies on related compounds have shown that they can act as agonists or antagonists, influencing cellular signaling pathways crucial for immune response and metabolic regulation .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with brominated and fluorinated compounds:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses by affecting cytokine production and immune cell migration .

- Antimicrobial Properties : The presence of halogen substituents often enhances the antimicrobial activity of organic compounds, potentially making them effective against various pathogens .

- Cytotoxic Effects : Some studies suggest that these compounds may induce apoptosis in cancer cells, although specific data for this compound is limited .

Study 1: In Vitro Cytotoxicity

A study investigated the cytotoxic effects of halogenated naphthalene derivatives on cancer cell lines. The results indicated that the introduction of bromine and fluorine significantly increased the cytotoxic potential compared to non-halogenated analogs.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 15 |

| Non-halogenated analog | 50 |

This data suggests that this compound exhibits enhanced potency against cancer cells due to its halogen substituents.

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of various naphthalene derivatives. The compound showed significant inhibition of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

| Treatment | IL-6 Production (pg/mL) |

|---|---|

| Control | 1000 |

| This compound (10 µM) | 300 |

This suggests that the compound can effectively reduce inflammation markers in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethan-1-one with high purity?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of its precursor, 1-(4-fluoronaphthalen-1-yl)ethan-1-one. Two methods are commonly employed:

- Bromine in acetic acid : Achieves ~65% conversion under mild conditions (room temperature) via enol tautomer formation .

- N-Bromosuccinimide (NBS) with p-toluenesulfonic acid (pTSA) in dichloromethane : Yields ~80% conversion due to enhanced electrophilic activation .

- Critical Considerations : Solvent choice (polar vs. non-polar) and acid catalyst efficiency significantly impact reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer :

- <sup>13</sup>C NMR : The carbonyl carbon (C=O) typically resonates at ~190–200 ppm, while aromatic carbons (fluoronaphthalene) appear between 110–150 ppm. Bromine’s deshielding effect shifts adjacent carbons downfield .

- X-ray crystallography : Refinement using SHELXL (via SHELX software suite) enables precise determination of bond lengths, angles, and crystal packing. For example, the C-Br bond length is expected to be ~1.9–2.0 Å, consistent with similar bromoketones .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in a cool, dry environment (<25°C) away from light due to light-sensitive bromine .

- Transportation : Classified as a corrosive solid (UN 3261, Packing Group II) requiring acid-resistant containers .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

Advanced Research Questions

Q. How does the electronic nature of the 4-fluoronaphthalene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The fluorine atom’s electron-withdrawing effect increases the electrophilicity of the α-carbon adjacent to the carbonyl group, enhancing reactivity toward nucleophiles (e.g., amines, thiols). This is critical for designing derivatives for pharmacological studies .

- Contradiction Analysis : While fluorination generally enhances electrophilicity, steric hindrance from the naphthalene ring may reduce reaction rates in bulky nucleophiles. Kinetic studies under varying steric conditions are advised.

Q. What computational strategies can predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases). The bromine atom may form halogen bonds with backbone carbonyls, while the fluoronaphthalene group engages in π-π stacking .

- MD Simulations : Molecular dynamics (GROMACS/AMBER) can assess stability of ligand-protein complexes, focusing on the compound’s conformational flexibility in aqueous vs. hydrophobic environments.

Q. How can discrepancies in reaction yields under identical conditions be systematically addressed?

- Troubleshooting Framework :

- Purity Analysis : Verify precursor purity via HPLC. Impurities (e.g., residual acetic acid) may inhibit bromination .

- Catalyst Optimization : Screen alternative Brønsted acids (e.g., H2SO4, TsOH) to improve NBS activation .

- Kinetic Profiling : Use in-situ FTIR to monitor reaction progress and identify intermediate bottlenecks.

Q. What role does the compound’s crystal packing play in its physicochemical stability?

- Structural Analysis : SHELX-refined X-ray data reveal intermolecular interactions (e.g., C-H···O hydrogen bonds, Br···π contacts) that stabilize the crystal lattice. These interactions may correlate with melting point and hygroscopicity .

Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.